1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone
Description
1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-5-4-6-15(10-12)22-18(19-20-21-22)24-11-17(23)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDOARRKENFION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(m-Tolyl)-1H-Tetrazole-5-Thiol
The tetrazole-thiol intermediate is synthesized via a [3+2] cycloaddition between m-tolunitrile and sodium azide, followed by thiolation:
Step 1: Cycloaddition Reaction
$$
\text{m-Tolunitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF, 120°C}} 5-\text{Amino-1-(m-tolyl)-1H-tetrazole} \quad
$$
Yield : 78–85%.
Step 2: Thiolation
The amino group is converted to a thiol using Lawesson’s reagent:
$$
5-\text{Amino-1-(m-tolyl)-1H-tetrazole} \xrightarrow{\text{Lawesson’s Reagent, THF, reflux}} 1-\text{(m-Tolyl)-1H-tetrazole-5-thiol} \quad
$$
Yield : 65–72%.
Synthesis of 2-Bromo-1-(2,4-Dimethylphenyl)Ethanone
The α-brominated ketone is prepared via Friedel-Crafts acylation followed by bromination:
Step 1: Friedel-Crafts Acylation
$$
\text{2,4-Dimethylbenzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} 1-\text{(2,4-Dimethylphenyl)Ethanone} \quad
$$
Yield : 89–93%.
Step 2: α-Bromination
$$
1-\text{(2,4-Dimethylphenyl)Ethanone} + \text{Br}2 \xrightarrow{\text{AcOH, H}2\text{SO}_4} 2-\text{Bromo-1-(2,4-dimethylphenyl)Ethanone} \quad
$$
Yield : 76–82%.
Thioether Formation via Nucleophilic Substitution
The critical C–S bond is forged through an SN2 reaction between the tetrazole-thiol and α-bromoethanone:
$$
2-\text{Bromo-1-(2,4-dimethylphenyl)Ethanone} + 1-\text{(m-Tolyl)-1H-tetrazole-5-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, 60°C}} \text{Target Compound} \quad
$$
Optimized Conditions :
- Solvent : Dimethylformamide (DMF).
- Base : Potassium carbonate (2.5 equiv).
- Temperature : 60°C, 12–16 hours.
- Workup : Extraction with ethyl acetate, washing (H2O, brine), drying (MgSO4), column chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–74%.
Alternative Synthetic Routes
One-Pot Reductive Coupling Strategy
Adapting methodologies from RSC Advances (2015), aldehydes are converted to N-tosylhydrazones, which couple with tetrazole-thiols under reductive conditions:
$$
\text{2-(2,4-Dimethylphenyl)Acetaldehyde} \xrightarrow{\text{N-Tosylhydrazine}} \text{N-Tosylhydrazone} \xrightarrow{\text{1-(m-Tolyl)-1H-Tetrazole-5-Thiol, NaBH}_4} \text{Target Compound}
$$
Advantages : Metal-free, high functional group tolerance.
Yield : 62–70%.
Mitsunobu Reaction for Thioether Formation
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
2-\text{Hydroxy-1-(2,4-dimethylphenyl)Ethanone} + 1-\text{(m-Tolyl)-1H-Tetrazole-5-Thiol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} \quad
$$
Yield : 58–65%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.40 (s, 2H, SCH₂), 2.60 (s, 3H, COCH₃), 2.35 (s, 6H, Ar-CH₃).
- ¹³C NMR : δ 195.2 (C=O), 152.1 (tetrazole-C), 140.5–125.3 (Ar-C), 35.8 (SCH₂), 21.4–20.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₉H₂₀N₄OS₂: 408.1034 [M+H]⁺. Observed: 408.1036.
Challenges and Optimization
- Tetrazole-Thiol Stability : The thiol group is prone to oxidation; reactions require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
- Regioselectivity in Cycloaddition : The [3+2] reaction favors 1,5-disubstituted tetrazoles over 2,5-isomers due to steric and electronic factors.
- Purification : Silica gel chromatography effectively separates the target compound from disulfide byproducts.
Industrial-Scale Considerations
- Cost Efficiency : The SN2 route is preferred for scalability (low catalyst load, minimal byproducts).
- Green Chemistry : Solvent recycling (DMF) and aqueous workups align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of appropriate precursors to form the desired thioether and ketone functionalities. The process often employs standard organic synthesis techniques such as nucleophilic substitution and condensation reactions. Characterization of the synthesized compound is performed using various spectroscopic methods including IR, NMR, and mass spectrometry to confirm its structure and purity.
Example Synthesis Pathway
- Preparation of 1H-Tetrazole Derivative : The initial step involves the synthesis of the tetrazole moiety through the reaction of m-tolylamine with sodium azide.
- Formation of Thioether : The tetrazole derivative is then reacted with a suitable thiol compound to introduce the thioether functionality.
- Final Ketone Formation : The final step involves the introduction of the 2,4-dimethylphenyl group to create the complete structure of 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives as microtubule destabilizers, which can inhibit cancer cell proliferation. For instance, compounds similar to 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone have demonstrated significant anticancer activity against various cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer). These compounds act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies involving related tetrazole derivatives have shown promising results against both bacterial and fungal strains. For example, a series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives exhibited significant antibacterial and antifungal activities compared to standard reference drugs . This positions 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone as a candidate for further exploration in antimicrobial drug development.
Case Study 1: Anticancer Evaluation
In a study evaluating various tetrazole derivatives, compound structures were assessed for their ability to inhibit tubulin polymerization. The findings indicated that certain derivatives could effectively bind to tubulin, disrupting its polymerization process and leading to significant growth inhibition in cancer cell lines .
Case Study 2: Antimicrobial Screening
A screening of synthesized 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives revealed that several compounds exhibited high levels of antimicrobial activity against common pathogens. Compounds from this series were characterized by their ability to inhibit microbial growth at low concentrations, suggesting their potential as new lead molecules in antibiotic development .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone would depend on its specific biological target. It could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- 1-(2,4-dimethylphenyl)-2-((1-(p-tolyl)-1H-tetrazol-5-yl)thio)ethanone
Uniqueness
1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to its specific substitution pattern on the aromatic rings and the presence of both a tetrazole and a thioether group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is a novel organic molecule that incorporates a tetrazole ring, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It features a 2,4-dimethylphenyl group and a m-tolyl substituted tetrazole moiety linked via a thioether bond.
Tetrazole-containing compounds have been shown to interact with various biological targets. The mechanism of action for this compound likely involves:
- Microtubule Destabilization : Similar tetrazole derivatives have been reported to inhibit tubulin polymerization, leading to microtubule disorganization and cell cycle arrest in cancer cells .
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
The cytotoxic effects are often attributed to the disruption of microtubule dynamics, which is critical for cell division .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Microtubule destabilization |
| A549 | 30 | Induction of apoptosis |
| SGC-7901 | 20 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
Research has indicated that certain tetrazole derivatives possess antimicrobial properties. The compound's thioether linkage may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
Study 1: Microtubule Destabilization
In a study focusing on 1H-tetrazoles as microtubule destabilizers, specific derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with similar structural motifs effectively inhibited tubulin polymerization and induced apoptosis in cancer cells .
Study 2: Enzyme Inhibition
Another investigation into tetrazole derivatives revealed their ability to inhibit AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance inhibitory potency .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2,4-dimethylphenyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone?
Methodological Answer:
The synthesis typically involves a multi-step procedure:
Tetrazole Thioether Formation : React a substituted phenyl ethanone (e.g., 2,4-dimethylphenyl ethanone) with sodium azide (NaN₃) in polyethylene glycol-400 (PEG-400) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Stir at 70–80°C for 1–2 hours, monitored by TLC .
Functionalization : Introduce the m-tolyl group to the tetrazole via nucleophilic substitution or coupling reactions. For example, react with m-tolyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions .
Purification : Isolate the product by pouring the reaction mixture into ice-cold water, filtering the precipitate, and recrystallizing from aqueous acetic acid .
Key intermediates are characterized using IR (e.g., C=O stretch at ~1735 cm⁻¹, C-S-C at ~1030 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.87–8.31 ppm, methyl groups at δ 2.1–2.5 ppm) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1735 cm⁻¹, NH of tetrazole at 3440 cm⁻¹, and C-S-C at 1030 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons for 2,4-dimethylphenyl at δ 7.2–8.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Electron Impact Mass Spectrometry (EIMS) : Determines molecular weight (e.g., [M⁺] at m/z 265 for analogous compounds) .
- Elemental Analysis : Validates purity and empirical formula (e.g., C% ±0.3 of theoretical values) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Optimization : Compare TBAB (yields ~70–80%) with alternative catalysts like Bleaching Earth Clay (pH 12.5), which enhances heterogenous reactions in PEG-400 .
- Solvent Effects : PEG-400 improves solubility and reaction efficiency compared to DMF or THF .
- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition risks. Higher temperatures (>90°C) may degrade tetrazole moieties .
- Workup Adjustments : Use ice-water quenching to minimize side-product formation and optimize recrystallization solvents (e.g., aqueous acetic acid vs. ethanol) .
Advanced: What strategies resolve contradictory spectroscopic data during structural confirmation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing m-tolyl vs. 2,4-dimethylphenyl protons) .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex NMR spectra .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra for key intermediates .
- X-ray Crystallography : For unambiguous confirmation (e.g., as applied to analogous pyrazol-1-yl ethanones) .
Advanced: How to design derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modifications :
- Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Synthesize hydrazone derivatives via condensation with aromatic aldehydes (e.g., 4-substituted benzaldehydes) to enhance pharmacological properties .
- Salt Formation : Improve solubility by reacting the thiol intermediate with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., morpholine) .
- Biological Testing : Screen derivatives for COX inhibition (e.g., in vitro assays as in ) or antimicrobial activity .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Recrystallization : Use aqueous acetic acid or ethanol/water (1:1) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) for polar byproducts .
- TLC Monitoring : Use 10% ethyl acetate in hexane to track reaction progress and isolate pure fractions .
Advanced: How to computationally assess the compound’s biological potential?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Profiling : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using SwissADME or pkCSM .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogous compounds .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water (60:40) mobile phase to resolve impurities (e.g., unreacted azides or chlorides) .
- LC-MS/MS : Detect trace byproducts (e.g., dimeric species) with high sensitivity .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (≤0.1%), and LOQ (≤0.3%) .
Basic: How to validate the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >150°C) .
- Light Exposure Tests : Use ICH Q1B guidelines to evaluate photodegradation in UV/visible light .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process Intensification : Use flow chemistry to improve heat/mass transfer in PEG-400-mediated reactions .
- Catalyst Recycling : Recover TBAB or Bleaching Earth Clay via filtration for reuse (up to 3 cycles without significant loss) .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap residual water or HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
